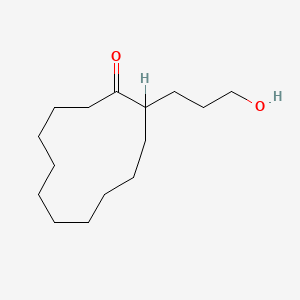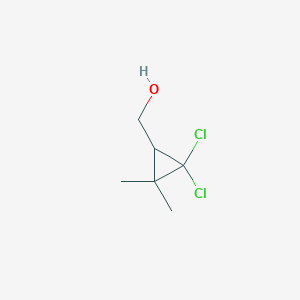
Methyl 1-methoxy-4-bromo-2-naphthoate
概述
描述
Methyl 1-methoxy-4-bromo-2-naphthoate is an organic compound belonging to the naphthoate family. It is characterized by a bromine atom at the 4th position, a methoxy group at the 1st position, and a methyl ester group at the 2nd position of the naphthalene ring. This compound is notable for its distinct chemical properties and is primarily used in the synthesis and modification of organic molecules within chemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methoxy-4-bromo-2-naphthoate typically involves the bromination of 1-methoxy-2-naphthoic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The esterification step involves the reaction of the brominated product with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Methyl 1-methoxy-4-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution: Formation of substituted naphthoates.
Oxidation: Formation of naphthoic acids or aldehydes.
Reduction: Formation of naphthyl alcohols.
科学研究应用
Methyl 1-methoxy-4-bromo-2-naphthoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 1-methoxy-4-bromo-2-naphthoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, influencing cellular processes and pathways .
相似化合物的比较
Methyl 1-methoxy-4-bromo-2-naphthoate can be compared with other similar compounds such as:
Methyl 4-bromo-1-hydroxy-2-naphthoate: Differing by the presence of a hydroxy group instead of a methoxy group, which affects its reactivity and applications.
Methyl 4-(bromomethyl)-1-naphthoate: Differing by the presence of a bromomethyl group instead of a bromine atom, which influences its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
5813-38-7 |
|---|---|
分子式 |
C13H11BrO3 |
分子量 |
295.13 g/mol |
IUPAC 名称 |
methyl 4-bromo-1-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-16-12-9-6-4-3-5-8(9)11(14)7-10(12)13(15)17-2/h3-7H,1-2H3 |
InChI 键 |
KXAZHBLGELHTTR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-{4-[(dimethylamino)methyl]pyridin-2-yl}pentanimidate](/img/structure/B8591432.png)



![(Chloromethyl)[(2-fluorophenyl)methyl]dimethylsilane](/img/structure/B8591471.png)


![Methyl 3-[(pivaloyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8591488.png)



![3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8591516.png)


